molecular formula C13H20N2O3S B6474698 2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 2640972-18-3

2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6474698
CAS No.: 2640972-18-3
M. Wt: 284.38 g/mol
InChI Key: GBBJFFKVPMJHIC-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of pyridine and azetidine. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Azetidine is a four-membered ring with three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving pyridine and azetidine derivatives are diverse. Pyridine can undergo electrophilic substitution, nucleophilic substitution, and metalation . Azetidines can participate in ring-opening reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyridine and azetidine derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. Generally, care should be taken when handling any chemical compounds due to potential risks .

Properties

IUPAC Name

2-methyl-4-[1-(2-methylpropylsulfonyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(2)9-19(16,17)15-7-13(8-15)18-12-4-5-14-11(3)6-12/h4-6,10,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJFFKVPMJHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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